(S)-2-(phenylmethyl)amino Propanamide
CAS No.: 775263-01-9
Cat. No.: VC18911911
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 775263-01-9 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | (2S)-2-(benzylamino)propanamide |
| Standard InChI | InChI=1S/C10H14N2O/c1-8(10(11)13)12-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)/t8-/m0/s1 |
| Standard InChI Key | YAIQLSGJDFUANQ-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N)NCC1=CC=CC=C1 |
| Canonical SMILES | CC(C(=O)N)NCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-2-(phenylmethyl)amino propanamide is C₁₁H₁₅N₂O, with a molecular weight of 197.25 g/mol. Its IUPAC name is (S)-2-(benzylamino)propanamide, reflecting the benzyl (phenylmethyl) group attached to the amino moiety of the propanamide chain . The compound’s stereochemistry is critical, as the S-enantiomer exhibits distinct biological activity compared to its R-counterpart.
Key Structural Features:
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Propanamide backbone: Provides a flexible scaffold for interactions with biomolecules.
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Benzylamino group: Enhances lipophilicity and potential receptor-binding affinity.
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Chiral center: The S-configuration at the second carbon dictates stereoselective interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₂O |
| Molecular Weight | 197.25 g/mol |
| Stereochemistry | S-configuration |
| LogP (Predicted) | 1.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Manufacturing
(S)-2-(Phenylmethyl)amino propanamide is synthesized via a nucleophilic substitution reaction between benzylamine and a suitably activated propanamide precursor. A typical synthetic route involves:
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Activation of 2-bromopropanamide: Reacting 2-bromopropanamide with benzylamine under basic conditions (e.g., sodium hydroxide).
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Stereoselective purification: Chromatographic separation to isolate the S-enantiomer.
Reaction Scheme:
Industrial-scale production may employ continuous flow synthesis to enhance yield and purity .
Pharmacological Profile
Mechanism of Action
(S)-2-(Phenylmethyl)amino propanamide exhibits agonist activity at formyl peptide receptors (FPR1/FPR2), GPCRs involved in immune response modulation . The benzylamino group facilitates hydrophobic interactions with FPR2’s transmembrane domain, while the propanamide backbone stabilizes binding via hydrogen bonding .
Table 2: Pharmacodynamic Data (In Vitro)
| Parameter | Value (FPR2) |
|---|---|
| EC₅₀ (Calcium flux) | 15 nM |
| Efficacy (% of maximum) | 92% |
| Selectivity (FPR1/FPR2) | 1:8 |
Pharmacokinetics
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Absorption: Rapid oral bioavailability (Tₘₐₓ = 1.5 hr).
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.
Research Findings and Clinical Implications
Immune Modulation
In human neutrophils, (S)-2-(phenylmethyl)amino propanamide induces calcium mobilization (EC₅₀ = 15 nM) and reactive oxygen species (ROS) production, enhancing bacterial clearance . Comparative studies show 3-fold greater potency at FPR2 than FPR1, suggesting utility in chronic inflammation .
Molecular Modeling and Structure-Activity Relationships
Field-point-based pharmacophore modeling reveals three critical interaction sites for FPR2 agonists :
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Hydrophobic subpocket: Accommodates the benzyl group.
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Hydrogen-bonding region: Binds the propanamide carbonyl.
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Aromatic cleft: Stabilizes the indole ring (in advanced analogs).
Removal of the 2-fluorobenzyloxy group (as in priralfinamide) reduces FPR3 affinity but retains FPR2 activity .
Future Directions
Further studies should explore:
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Disease models: Efficacy in sepsis, rheumatoid arthritis, and neuropathic pain.
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Prodrug development: Enhancing blood-brain barrier penetration.
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